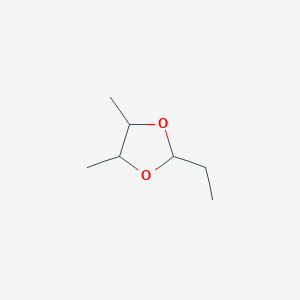

2-Ethyl-4,5-dimethyl-1,3-dioxolane

Description

Properties

CAS No. |

24382-63-6 |

|---|---|

Molecular Formula |

C7H14O2 |

Molecular Weight |

130.18 g/mol |

IUPAC Name |

2-ethyl-4,5-dimethyl-1,3-dioxolane |

InChI |

InChI=1S/C7H14O2/c1-4-7-8-5(2)6(3)9-7/h5-7H,4H2,1-3H3 |

InChI Key |

HGIAMTIGDFLIBZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1OC(C(O1)C)C |

Origin of Product |

United States |

Preparation Methods

2-Ethyl-4,5-dimethyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes or ketalization of ketones with ethylene glycol in the presence of an acid catalyst . The reaction typically involves the use of a Brönsted or Lewis acid catalyst, such as toluenesulfonic acid, in refluxing toluene. Industrial production methods often employ continuous removal of water from the reaction mixture using a Dean-Stark apparatus to drive the reaction to completion .

Chemical Reactions Analysis

2-Ethyl-4,5-dimethyl-1,3-dioxolane undergoes various chemical reactions, including:

Substitution: It can undergo nucleophilic substitution reactions with reagents such as organolithium or Grignard reagents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of lactones or related cleavage products .

Scientific Research Applications

2-Ethyl-4,5-dimethyl-1,3-dioxolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Ethyl-4,5-dimethyl-1,3-dioxolane exerts its effects involves the formation of stable acetal or ketal structures. These structures protect carbonyl groups from unwanted reactions during synthetic transformations. The compound’s stability is attributed to the presence of two oxygen atoms in the ring, which provide resonance stabilization .

Comparison with Similar Compounds

Key Observations :

- Alkyl vs. Aromatic Substituents : Alkyl-substituted dioxolanes (e.g., ethyl, isopropyl) are primarily synthesized from 2,3-BDO for fuel applications, while aromatic derivatives (e.g., benzyl, dichlorophenyl) are tailored for flavoring or pharmaceutical uses .

- Catalyst Dependency : Acid catalysts like Amberlyst-15 or sulfuric acid drive ketalization/acetalization, with solvent-free conditions favoring fuel-oriented derivatives .

Physical and Chemical Properties

Table 2: Property Comparison of Dioxolane Derivatives

Key Observations :

- Volatility : The parent compound (4,5-dimethyl-1,3-dioxolane) forms a heteroazeotrope with water at 77°C, simplifying distillation-based separation . Derivatives like the ethyl-substituted variant inherit similar volatility profiles.

- Thermal Stability: Alkyl-substituted dioxolanes exhibit higher thermal stability than ethanol, aligning with fuel requirements .

Challenges and Opportunities

- Synthesis Efficiency : The 18% yield of 4,5-dimethyl-1,3-dioxolane from 2,3-BDO highlights the need for optimized catalysts and separation strategies .

- Environmental Impact : Low water solubility reduces environmental risks, but large-scale production requires energy-intensive steps (e.g., high-pressure hydrogenation) .

Q & A

Q. What are the established synthetic routes for 2-Ethyl-4,5-dimethyl-1,3-dioxolane, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via acid-catalyzed cyclization of diols with carbonyl compounds. For example, analogous dioxolanes (e.g., 2-phenyl-4,4-dimethyl-1,3-dioxolane) are prepared by reacting diols (e.g., 2,3-butanediol) with aldehydes (e.g., benzaldehyde) using toluene--sulfonic acid as a catalyst, with azeotropic removal of water to drive the reaction . Optimization involves:

- Catalyst selection : Strong acids (e.g., -TSA) improve cyclization efficiency.

- Temperature : Reactions are typically conducted at reflux (80–120°C).

- Solvent : Toluene or DMF facilitates water removal via Dean-Stark traps.

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

Methodological Answer: Key techniques include:

- NMR : -NMR shows characteristic peaks for dioxolane protons (δ 3.5–5.0 ppm) and ethyl/methyl substituents (δ 0.8–1.5 ppm). -NMR distinguishes carbonyl carbons (absent in this case) and ether linkages (~95–110 ppm) .

- IR : Absence of OH stretches (3200–3600 cm) confirms cyclization; C-O-C stretches appear at 1050–1150 cm .

- Mass Spectrometry : Molecular ion peaks (e.g., 158 for CHO) and fragmentation patterns validate the structure .

Q. What mechanistic insights explain the β-scission of radicals derived from this compound?

Methodological Answer: EPR spectroscopy combined with DFT calculations reveals that cyclic dialkoxyalkyl radicals (formed via H-abstraction from the dioxolane ring) undergo β-scission due to ring strain and stabilization of resulting fragments. For example:

Q. How does this compound behave in copolymer systems, and what properties emerge?

Methodological Answer: Fluorinated analogs (e.g., perfluoro-2-methylene-4,5-dimethyl-1,3-dioxolane) are copolymerized with other dioxolanes via radical initiation to enhance thermal stability and optical clarity. For example:

Q. What environmental monitoring strategies detect trace this compound in PFAS-impacted sites?

Methodological Answer: GC-MS with solid-phase microextraction (SPME) is used for trace analysis. Key steps:

Q. How can computational methods predict physicochemical properties of this compound?

Methodological Answer: Quantum chemical calculations (e.g., COSMO-RS) and QSPR models predict:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.